molecular formula C8H14Cl2N2OS B6245208 [3-(aminomethyl)phenyl](imino)methyl-lambda6-sulfanone dihydrochloride CAS No. 2408970-14-7

[3-(aminomethyl)phenyl](imino)methyl-lambda6-sulfanone dihydrochloride

Cat. No.: B6245208
CAS No.: 2408970-14-7
M. Wt: 257.18 g/mol
InChI Key: YIZXYBOFMUJGKW-UHFFFAOYSA-N
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Description

3-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride is a chemical compound with a complex structure that includes an aminomethyl group, an imino group, and a lambda6-sulfanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride typically involves multiple steps. One common method starts with the preparation of the aminomethylphenyl precursor, followed by the introduction of the imino group and the lambda6-sulfanone group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 3-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride is used as a reagent in various synthetic pathways. Its unique structure allows it to participate in complex reactions, making it valuable for the development of new compounds and materials.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, 3-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride is investigated for its therapeutic potential. Its unique chemical properties may allow it to act as an inhibitor or activator of specific biological pathways, offering potential treatments for various diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride
  • 4-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride

Uniqueness

Compared to similar compounds, 3-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride has a unique position of the aminomethyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it particularly valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

2408970-14-7

Molecular Formula

C8H14Cl2N2OS

Molecular Weight

257.18 g/mol

IUPAC Name

[3-(methylsulfonimidoyl)phenyl]methanamine;dihydrochloride

InChI

InChI=1S/C8H12N2OS.2ClH/c1-12(10,11)8-4-2-3-7(5-8)6-9;;/h2-5,10H,6,9H2,1H3;2*1H

InChI Key

YIZXYBOFMUJGKW-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=CC=CC(=C1)CN.Cl.Cl

Purity

95

Origin of Product

United States

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